2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide
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Overview
Description
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide is a complex organic compound that features a piperidine ring, a cyclopropane moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopropane moiety. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The cyclopropane moiety is often introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of platinum catalysts to enhance reaction selectivity and minimize impurities . Additionally, large-scale production may require the development of cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperidine moieties using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling , platinum catalysts for selective hydrogenation , and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and benzamide structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane moiety and the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxyethyl)-5-methoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-15(2)24(12-13-25)22(27)19-14-18(28-3)6-7-20(19)29-17-8-10-23(11-9-17)21(26)16-4-5-16/h6-7,14-17,25H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWORRGYZMOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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